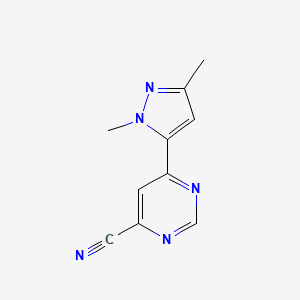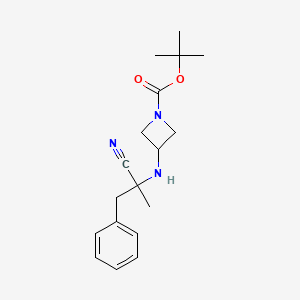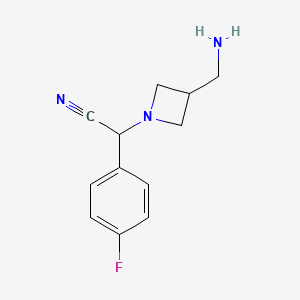
Praseodymium(III) i-propoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium(III) i-propoxide is a chemical compound composed of praseodymium, a rare-earth metal, and isopropoxide groups. This compound is of significant interest in various scientific fields due to its unique properties and potential applications. Praseodymium is a member of the lanthanide series and is known for its magnetic, electrical, and optical properties. The combination with isopropoxide groups enhances its reactivity and usability in different chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: Praseodymium(III) i-propoxide can be synthesized through the reaction of praseodymium(III) chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the product. The general reaction is as follows: [ \text{PrCl}_3 + 3 \text{C}_3\text{H}_7\text{ONa} \rightarrow \text{Pr}(\text{OCH(CH}_3)_2)_3 + 3 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the inert atmosphere, to ensure high purity and yield of the product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming praseodymium oxides. This reaction is typically facilitated by exposure to oxygen or other oxidizing agents.
Reduction: The compound can be reduced to praseodymium metal under specific conditions, often involving hydrogen gas or other reducing agents.
Substitution: this compound can participate in substitution reactions where the isopropoxide groups are replaced by other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Hydrogen gas, lithium aluminum hydride.
Substitution Reagents: Halides (chlorides, bromides), other alkoxides.
Major Products Formed:
Oxidation: Praseodymium oxides (e.g., Pr₂O₃, Pr₆O₁₁).
Reduction: Praseodymium metal.
Substitution: Praseodymium halides, praseodymium alkoxides.
科学研究应用
Praseodymium(III) i-propoxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of praseodymium-containing compounds and materials. It is also employed in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance materials, such as ceramics and glasses, and in the manufacturing of electronic components.
作用机制
Praseodymium(III) i-propoxide can be compared with other praseodymium compounds, such as praseodymium(III) chloride, praseodymium(III) nitrate, and praseodymium(III) acetate. While these compounds share the praseodymium ion as a common feature, their reactivity and applications differ due to the nature of their ligands. This compound is unique in its ability to act as a versatile reagent in both organic and inorganic synthesis, making it a valuable compound in various scientific fields.
相似化合物的比较
- Praseodymium(III) chloride (PrCl₃)
- Praseodymium(III) nitrate (Pr(NO₃)₃)
- Praseodymium(III) acetate (Pr(CH₃COO)₃)
- Praseodymium(III) oxide (Pr₂O₃)
Praseodymium(III) i-propoxide stands out due to its specific reactivity and the versatility of its isopropoxide ligands, making it a compound of significant interest in both research and industrial applications.
属性
分子式 |
C9H24O3Pr |
|---|---|
分子量 |
321.19 g/mol |
IUPAC 名称 |
praseodymium;propan-1-ol |
InChI |
InChI=1S/3C3H8O.Pr/c3*1-2-3-4;/h3*4H,2-3H2,1H3; |
InChI 键 |
AVXLLGIUENUCEH-UHFFFAOYSA-N |
规范 SMILES |
CCCO.CCCO.CCCO.[Pr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(1R,4Z,6R,7R,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione](/img/structure/B14866777.png)
![(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one](/img/structure/B14866785.png)



